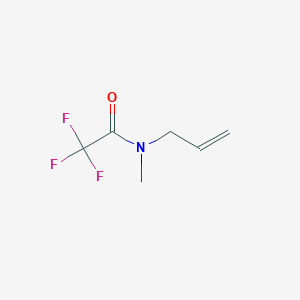
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is a fluorinated acetamide derivative. It is known for its unique chemical properties, which include resistance to acids and bases, and its ability to undergo nucleophilic substitution reactions . This compound is used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of trifluoroacetic acid with N-methyl-N-(prop-2-en-1-yl)amine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of N-methyl-N-(prop-2-en-1-yl)amine: This can be synthesized by reacting prop-2-en-1-amine with methyl iodide in the presence of a base.
Reaction with Trifluoroacetic Acid: The N-methyl-N-(prop-2-en-1-yl)amine is then reacted with trifluoroacetic acid under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid.
科学的研究の応用
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the N-methyl and prop-2-en-1-yl groups.
N-Methyltrifluoroacetamide: Similar but lacks the prop-2-en-1-yl group.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of the prop-2-en-1-yl group.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its combination of the trifluoromethyl group, N-methyl group, and prop-2-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
特性
CAS番号 |
179404-69-4 |
|---|---|
分子式 |
C6H8F3NO |
分子量 |
167.13 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H8F3NO/c1-3-4-10(2)5(11)6(7,8)9/h3H,1,4H2,2H3 |
InChIキー |
MUGKBQBGCOPQKP-UHFFFAOYSA-N |
正規SMILES |
CN(CC=C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


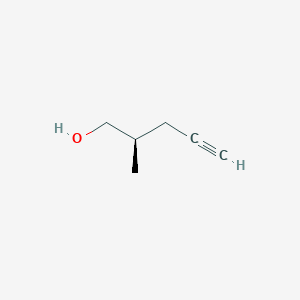
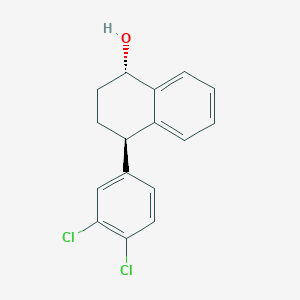
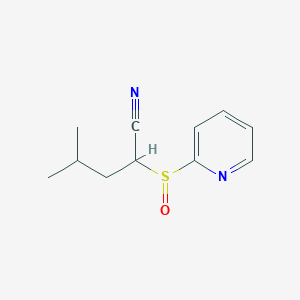

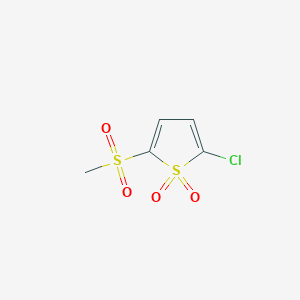

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
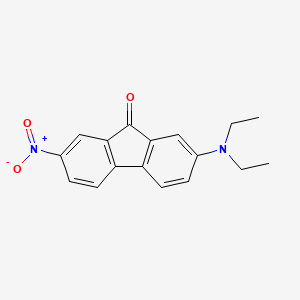
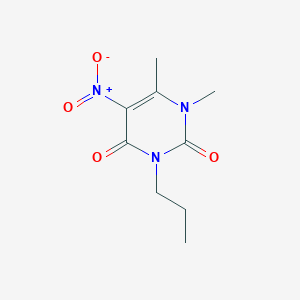
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
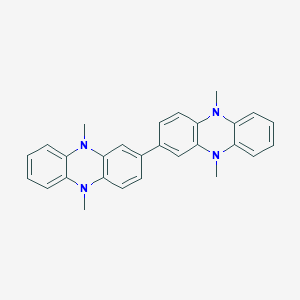

![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
